molecular formula C8H19N3O3 B1439169 2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate CAS No. 1185064-26-9

2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate

Cat. No.: B1439169
CAS No.: 1185064-26-9
M. Wt: 205.26 g/mol
InChI Key: PCLITRYKAWVUNX-UHFFFAOYSA-N
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Description

2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate is a chemical compound with the molecular formula C7H17N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.

Mechanism of Action

Target of Action

The primary target of 2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate is the serotonin type 3 (5-HT3) receptors . These receptors play a significant role in the management of nausea and emesis and are being investigated for their neuro-pharmacological potential in various animal models .

Mode of Action

This compound interacts with its targets, the 5-HT3 receptors, resulting in antidepressant-like effects in rodent models of depression . The compound was found to reverse mCPP induced immobility and attenuate the antidepressant effects of fluoxetine and desipramine .

Biochemical Pathways

The compound affects the serotonergic pathway, specifically the neural pathways of depression . The involvement of 5-HT3 receptors in these pathways has prompted research into these receptors as possible antidepressant drug targets .

Pharmacokinetics

The compound has an optimal log p and pa2 value comparable to that of ondansetron, suggesting similar adme properties .

Result of Action

The acute and chronic treatment of this compound exhibited antidepressant-like effects at lower dose levels in mice forced swim test (FST). A similar dose-immobility profile was observed in both mice FST and tail suspension test (TST) . Chronic treatment with the compound restored the behavioural deficits in olfactory bulbectomized (OBX) rats, as indicated by a reduction in hyperactivity in the novel open field test .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

This article provides a preliminary overview of the mechanism of action of this compound. Further investigation of this compound in various other models of depression is warranted .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate typically involves the reaction of 4-methylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Methylpiperazine} + \text{Ethylene oxide} \rightarrow \text{2-(4-Methyl-piperazin-1-YL)-ethylamine} ]

The resulting 2-(4-Methyl-piperazin-1-YL)-ethylamine is then treated with carbon dioxide to form the carbonate salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 2-(4-Methyl-piperazin-1-YL)-ethylamine.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of various chemical products and intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets. This versatility makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

carbonic acid;2-(4-methylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3.CH2O3/c1-9-4-6-10(3-2-8)7-5-9;2-1(3)4/h2-8H2,1H3;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLITRYKAWVUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCN.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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